molecular formula C9H20N2O6S2 B1335232 Homopiperazine-1,4-bis(2-ethanesulfonic acid) CAS No. 202185-84-0

Homopiperazine-1,4-bis(2-ethanesulfonic acid)

Cat. No.: B1335232
CAS No.: 202185-84-0
M. Wt: 316.4 g/mol
InChI Key: QZTMPPUJIVQNKS-UHFFFAOYSA-N
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Description

2-[4-(2-sulfoethyl)-1,4-diazepan-1-yl]ethanesulfonic acid is a chemical compound known for its unique structure and properties. It is often used in various scientific research applications due to its stability and reactivity. This compound is characterized by the presence of a diazepane ring and sulfoethyl groups, which contribute to its distinct chemical behavior.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(2-sulfoethyl)-1,4-diazepan-1-yl]ethanesulfonic acid typically involves the reaction of diazepane with sulfoethylating agents under controlled conditions. The reaction is usually carried out in an aqueous medium with the presence of a base to facilitate the formation of the sulfoethyl groups. The reaction conditions, such as temperature and pH, are carefully monitored to ensure the desired product is obtained with high purity.

Industrial Production Methods

In an industrial setting, the production of 2-[4-(2-sulfoethyl)-1,4-diazepan-1-yl]ethanesulfonic acid involves large-scale synthesis using automated reactors. The process is optimized for efficiency and cost-effectiveness, with continuous monitoring and quality control to ensure consistent product quality. The use of advanced purification techniques, such as crystallization and chromatography, is common to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions

2-[4-(2-sulfoethyl)-1,4-diazepan-1-yl]ethanesulfonic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

    Reduction: Reduction reactions can lead to the formation of amine derivatives.

    Substitution: The sulfoethyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Substitution reactions often involve nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions include sulfonic acid derivatives, amine derivatives, and various substituted compounds, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

2-[4-(2-sulfoethyl)-1,4-diazepan-1-yl]ethanesulfonic acid is widely used in scientific research due to its versatility. Some of its applications include:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Employed in the study of enzyme mechanisms and protein interactions.

    Medicine: Investigated for its potential therapeutic properties and as a drug delivery agent.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[4-(2-sulfoethyl)-1,4-diazepan-1-yl]ethanesulfonic acid involves its interaction with various molecular targets. The sulfoethyl groups can form strong interactions with proteins and enzymes, affecting their activity and stability. The diazepane ring provides structural rigidity, which can influence the compound’s binding affinity and specificity. The pathways involved include modulation of enzyme activity, alteration of protein-protein interactions, and potential effects on cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    Taurocholic acid sodium salt hydrate: Similar in having sulfoethyl groups but differs in its biological role as a bile acid.

    Sodium taurochenodeoxycholate: Another bile acid with sulfoethyl groups, used in different biological contexts.

Uniqueness

2-[4-(2-sulfoethyl)-1,4-diazepan-1-yl]ethanesulfonic acid is unique due to its combination of a diazepane ring and sulfoethyl groups, which confer distinct chemical and biological properties. Its versatility in undergoing various chemical reactions and its wide range of applications in scientific research make it a valuable compound in multiple fields.

Properties

IUPAC Name

2-[4-(2-sulfoethyl)-1,4-diazepan-1-yl]ethanesulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H20N2O6S2/c12-18(13,14)8-6-10-2-1-3-11(5-4-10)7-9-19(15,16)17/h1-9H2,(H,12,13,14)(H,15,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZTMPPUJIVQNKS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN(C1)CCS(=O)(=O)O)CCS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20N2O6S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00402747
Record name Homo-PIPES
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00402747
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

316.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

202185-84-0
Record name Homo-PIPES
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00402747
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Homopiperazine-1,4-bis(2-ethanesulfonic acid)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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